molecular formula C21H22ClN3O5S B2601591 N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide CAS No. 1025032-85-2

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide

Cat. No.: B2601591
CAS No.: 1025032-85-2
M. Wt: 463.93
InChI Key: PNDMGLBNZAQVDR-UHFFFAOYSA-N
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Description

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide is a useful research compound. Its molecular formula is C21H22ClN3O5S and its molecular weight is 463.93. The purity is usually 95%.
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Scientific Research Applications

Below are summaries from research on related compounds or fields that might indirectly inform the potential applications of the specific compound , highlighting the diverse implications of chemical research in medicine and pharmacology:

  • Zaleplon's Pharmacological Profile :Zaleplon, a non-benzodiazepine hypnotic agent, demonstrates the intricate balance between therapeutic efficacy and safety in the treatment of insomnia. Its action, mediated through benzodiazepine receptors, showcases the potential of targeted therapies in sleep disorders while minimizing side effects associated with traditional benzodiazepines (Heydorn, 2000).

  • Lorazepam's Therapeutic Efficacy :The review of lorazepam, a benzodiazepine with anxiolytic, sedative, and hypnotic properties, contributes to understanding the pharmacokinetics and pharmacodynamics underlying benzodiazepine therapy. Such insights are crucial for developing safer anxiolytics and sedatives with fewer side effects (Ameer & Greenblatt, 1981).

  • N-Acetylcysteine's Role in Psychiatry :The exploration of N-acetylcysteine (NAC) in psychiatric disorders opens avenues for alternative treatments beyond traditional pharmacology. NAC's mechanisms, including modulation of glutamatergic, neurotrophic, and inflammatory pathways, offer a glimpse into the complexity of psychiatric conditions and the potential for innovative therapeutic strategies (Dean, Giorlando, & Berk, 2011).

  • Tiapride in Geriatric Agitation :Research on tiapride, a selective dopamine D2-receptor antagonist, highlights the importance of tailoring psychiatric treatments to the elderly. The drug's efficacy in managing agitation and aggressiveness with a favorable safety profile underscores the need for age-specific therapies in psychiatry (Steele, Faulds, & Sorkin, 1993).

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(benzenesulfonyl)-2-oxoethyl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-15(26)24-10-12-25(13-11-24)21(28)20(31(29,30)18-8-3-2-4-9-18)23-19(27)16-6-5-7-17(22)14-16/h2-9,14,20H,10-13H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDMGLBNZAQVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.